(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Brand Name:
Vulcanchem
CAS No.:
110351-94-5
VCID:
VC21145208
InChI:
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
SMILES:
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Molecular Formula:
C13H13NO5
Molecular Weight:
263.25 g/mol
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
CAS No.: 110351-94-5
Cat. No.: VC21145208
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110351-94-5 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
| Standard InChI | InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1 |
| Standard InChI Key | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
| SMILES | CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator